molecular formula C9H13IN2O B12068411 {2-[(5-Iodopyridin-2-yl)oxy]ethyl}dimethylamine

{2-[(5-Iodopyridin-2-yl)oxy]ethyl}dimethylamine

Cat. No.: B12068411
M. Wt: 292.12 g/mol
InChI Key: SKXDIUKKNZMBBG-UHFFFAOYSA-N
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Description

{2-[(5-Iodopyridin-2-yl)oxy]ethyl}dimethylamine is a chemical compound with the molecular formula C9H13IN2O It is characterized by the presence of an iodopyridine moiety linked to a dimethylamine group via an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(5-Iodopyridin-2-yl)oxy]ethyl}dimethylamine typically involves the reaction of 5-iodopyridin-2-ol with 2-chloro-N,N-dimethylethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 5-iodopyridin-2-ol is replaced by the dimethylaminoethyl group.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

{2-[(5-Iodopyridin-2-yl)oxy]ethyl}dimethylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the iodine atom, forming deiodinated derivatives.

    Substitution: The iodine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Deiodinated derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

{2-[(5-Iodopyridin-2-yl)oxy]ethyl}dimethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of {2-[(5-Iodopyridin-2-yl)oxy]ethyl}dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(5-Bromopyridin-2-yl)oxy]ethyl}dimethylamine
  • {2-[(5-Chloropyridin-2-yl)oxy]ethyl}dimethylamine
  • {2-[(5-Fluoropyridin-2-yl)oxy]ethyl}dimethylamine

Uniqueness

{2-[(5-Iodopyridin-2-yl)oxy]ethyl}dimethylamine is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications where other halogenated derivatives may not be as effective.

Biological Activity

{2-[(5-Iodopyridin-2-yl)oxy]ethyl}dimethylamine is a nitrogen-containing organic compound notable for its unique structural features, including an iodinated pyridine ring linked to a dimethylamine group via an ethylene bridge. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand in biochemical assays and its applications in drug discovery.

  • Molecular Formula : C9H13IN2O
  • Molecular Weight : 292.12 g/mol
  • Structure : The compound features a pyridine ring substituted with iodine, which enhances its reactivity and biological potential.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials :
    • 5-Iodopyridin-2-ol
    • 2-Chloro-N,N-dimethylethylamine
  • Reaction Conditions :
    • Base: Potassium carbonate (K2CO3)
    • Solvent: Dimethylformamide (DMF)
    • Temperature: Elevated conditions to facilitate nucleophilic substitution.

This reaction mechanism involves the nucleophilic attack of the dimethylamino group on the hydroxyl group of the iodopyridine, leading to the formation of the desired compound.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. It can function as an inhibitor or activator, modulating biochemical pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and catalytic activity.

Pharmacological Applications

Research indicates several potential pharmacological applications:

  • Anticancer Activity : Investigated for its role in targeting cancer cells through specific molecular interactions.
  • Anti-inflammatory Properties : Explored for its ability to modulate inflammatory pathways.
  • Ligand in Drug Development : Acts as a building block for synthesizing more complex organic molecules that may have therapeutic effects .

Case Study 1: Anticancer Properties

A study examining the anticancer properties of similar compounds highlighted that iodinated pyridine derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .

Case Study 2: Inhibition of Enzymatic Activity

Research demonstrated that this compound could inhibit specific enzymes crucial for cancer metabolism. This inhibition was quantified using viability assays, showing a dose-dependent response in targeted cell lines .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
5-BromopyridineSimilar pyridine structure but brominatedHigher reactivity due to bromine substituent
2-(Pyridin-2-yloxy)ethanolContains an ether linkage without iodineLacks halogen, potentially less reactive
DimethylaminopyridineContains dimethylamino group but no ether linkageFocused more on amine properties
4-IodopyridineIodinated at a different position on the pyridineDifferent pharmacological profile

The presence of iodine in this compound provides distinct electronic and steric properties compared to similar compounds, influencing its reactivity and biological interactions .

Properties

IUPAC Name

2-(5-iodopyridin-2-yl)oxy-N,N-dimethylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O/c1-12(2)5-6-13-9-4-3-8(10)7-11-9/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXDIUKKNZMBBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=NC=C(C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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